1,1-difluoro-3-phenylpropan-2-ol
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Overview
Description
1,1-difluoro-3-phenylpropan-2-ol is a chemical compound with the molecular formula C₉H₁₀F₂O and a molecular weight of 172.17 g/mol . This compound is characterized by the presence of two fluorine atoms and a phenyl group attached to a three-carbon chain with a hydroxyl group at the second carbon position. It is used in various fields of research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-difluoro-3-phenylpropan-2-ol can be synthesized through the difluorovinylidenation of carbonyl compounds . The process involves the reaction of 3-phenylpropanal with 1,1,1-trifluoro-2-iodoethane in the presence of a strong base such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures . The reaction mixture is then treated with acetic anhydride to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
1,1-difluoro-3-phenylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 1,1-difluoro-3-phenylpropan-2-one.
Reduction: Formation of 1,1-difluoro-3-phenylpropane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-difluoro-3-phenylpropan-2-ol is used in scientific research for its unique properties:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-difluoro-3-phenylpropan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, making it a valuable tool in drug design and development .
Comparison with Similar Compounds
Similar Compounds
- 1,1-difluoro-2-phenylethanol
- 1,1-difluoro-3-phenylpropan-1-ol
- 1,1,1-trifluoro-2-phenylpropan-2-ol
Uniqueness
1,1-difluoro-3-phenylpropan-2-ol is unique due to the specific positioning of the fluorine atoms and the phenyl group, which confer distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a versatile compound in various research applications .
Properties
CAS No. |
145299-86-1 |
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Molecular Formula |
C9H10F2O |
Molecular Weight |
172.17 g/mol |
IUPAC Name |
1,1-difluoro-3-phenylpropan-2-ol |
InChI |
InChI=1S/C9H10F2O/c10-9(11)8(12)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6H2 |
InChI Key |
BGEYWCYUHPALBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(F)F)O |
Purity |
91 |
Origin of Product |
United States |
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